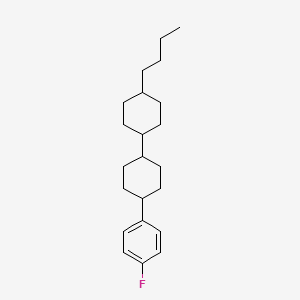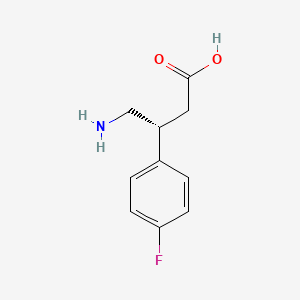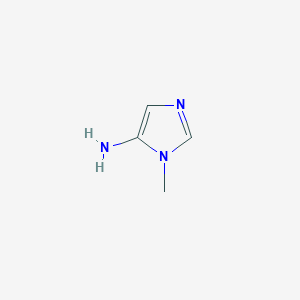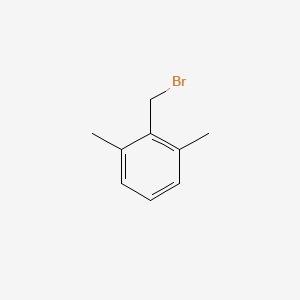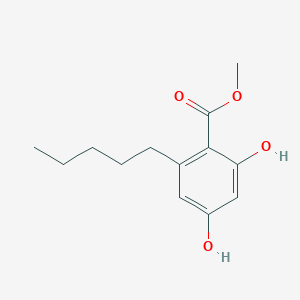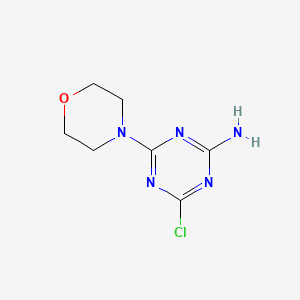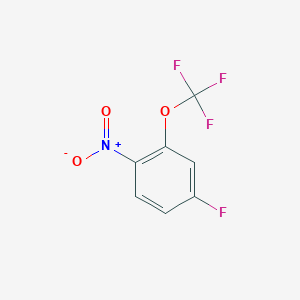
4-Fluoro-1-nitro-2-(trifluoromethoxy)benzene
Vue d'ensemble
Description
4-Fluoro-1-nitro-2-(trifluoromethoxy)benzene is a chemical compound with the molecular formula C7H3F4NO3 . It has a molecular weight of 225.1 .
Molecular Structure Analysis
The InChI code for 4-Fluoro-1-nitro-2-(trifluoromethoxy)benzene is 1S/C7H3F4NO3/c8-4-1-2-6(15-7(9,10)11)5(3-4)12(13)14/h1-3H . This code provides a specific textual identifier for the compound’s molecular structure.Applications De Recherche Scientifique
Mesomorphic Properties of Phenyl Derivatives
A study by Dabrowski et al. (1995) synthesized and analyzed the phase transition temperatures and enthalpies of transition for a range of non-substituted and fluoro-substituted phenyl derivatives, including compounds related to 4-Fluoro-1-nitro-2-(trifluoromethoxy)benzene. Their research concluded that lateral substitution of the benzene ring significantly impacts the thermal stability and tendency to form smectic A phase, with fluoro-substituted derivatives showcasing distinct mesomorphic properties (Dabrowski et al., 1995).
Dissociative Electron Attachment Studies
Wnorowska et al. (2014) conducted dissociative electron attachment (DEA) studies on halocarbon-derivatives of nitro-benzene, including compounds similar to 4-Fluoro-1-nitro-2-(trifluoromethoxy)benzene. Their findings provide insight into the electron interactions with these molecules, highlighting the efficient capture of thermal electrons and the formation of dissociative attachment products (Wnorowska et al., 2014).
Nucleophilic Aromatic Substitution Reactions
Ajenjo et al. (2016) explored the synthesis and nucleophilic aromatic substitution reactions of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene, showcasing methodologies that could be applicable to the synthesis and functionalization of compounds like 4-Fluoro-1-nitro-2-(trifluoromethoxy)benzene. This work underscores the versatility of fluoro-substituted benzene derivatives in organic synthesis (Ajenjo et al., 2016).
Analytical Chemistry Applications
Jastrzębska et al. (2016) developed a new reagent for the precolumn derivatization of biogenic amines, utilizing a compound structurally related to 4-Fluoro-1-nitro-2-(trifluoromethoxy)benzene. This research demonstrates the potential use of such fluoro-substituted benzene derivatives in improving chromatographic analyses of biogenic amines in complex matrices like wines (Jastrzębska et al., 2016).
Structural and Conformational Analysis
Shishkov et al. (2004) investigated the geometric structure and conformational properties of 4-fluoro(trifluoromethoxy)benzene, providing valuable information on the molecular conformation and structural dynamics of such compounds. Their findings are crucial for understanding the physicochemical properties and reactivity of fluoro-substituted benzene derivatives (Shishkov et al., 2004).
Safety and Hazards
Propriétés
IUPAC Name |
4-fluoro-1-nitro-2-(trifluoromethoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F4NO3/c8-4-1-2-5(12(13)14)6(3-4)15-7(9,10)11/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBATUITURYFZIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)OC(F)(F)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F4NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluoro-1-nitro-2-(trifluoromethoxy)benzene | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-Thia-4-azaspiro[4.5]decane hydrochloride](/img/structure/B1315734.png)

![N2-[2-(Dimethylamino)ethyl]-2,3-pyridinediamine](/img/structure/B1315738.png)
